Akt/SKG Substrate Peptide Akt/SKG Substrate Peptide Synthetic peptide suitable as a substrate for Akt/PKB. Unlike other substrates, it is not phosphorylated by p70 S6 kinase or MAP kinase activated protein kinase-1.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20756216
InChI: InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1
SMILES: CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O
Molecular Formula: C36H59N13O9
Molecular Weight: 817.9 g/mol

Akt/SKG Substrate Peptide

CAS No.:

VCID: VC20756216

Molecular Formula: C36H59N13O9

Molecular Weight: 817.9 g/mol

* For research use only. Not for human or veterinary use.

Akt/SKG Substrate Peptide -

Description

Biological Activity and Mechanism of Action

Akt/SKG Substrate Peptide is suitable as a substrate for Akt/PKB . Unlike other substrates, it is not phosphorylated by p70 S6 kinase or MAP kinase activated protein kinase-1 . The primary chemical reaction involves its phosphorylation by Akt/Protein Kinase B, which can be summarized as follows:

Akt+Akt/SKG\Substrate\Peptidelongrightarrow\pAkt/SKG\Substrate\PeptideAkt+Akt/SKG\Substrate\Peptide\\longrightarrow\p-Akt/SKG\Substrate\Peptide

Akt/SKG Substrate Peptide (TFA) functions primarily through its role in cellular signaling pathways mediated by Akt. The mechanism of action includes:

  • Binding to Akt: The peptide selectively binds to the active site of Akt due to its specific amino acid sequence.

  • Phosphorylation: Akt phosphorylates the peptide, leading to a conformational change that affects downstream signaling.

  • Modulation of Cellular Processes: By acting as a substrate, the peptide helps modulate Akt-dependent pathways involved in cell metabolism, growth, and survival.

Applications in Research

Akt/SKG Substrate Peptide (TFA) has several significant applications in scientific research:

  • Kinase Assays: It is used to measure the activity of Akt in vitro.

  • Cell Signaling Studies: Facilitates research into how phosphorylation status affects downstream signaling pathways and cellular responses.

  • Drug Discovery: Aids in the development of Akt inhibitors by serving as a substrate in high-throughput screening assays.

Role of Akt in Cellular Function

AKT1 encodes one of the three members of the human AKT serine-threonine protein kinase family . Akt regulates cell survival via the phosphorylation of MAP3K5 (apoptosis signal-related kinase) . Phosphorylation of 'Ser-83' decreases MAP3K5 kinase activity stimulated by oxidative stress and thereby prevents apoptosis . AKT mediates insulin-stimulated protein synthesis by phosphorylating TSC2 at 'Ser-939' and 'Thr-1462' .

Product Name Akt/SKG Substrate Peptide
Molecular Formula C36H59N13O9
Molecular Weight 817.9 g/mol
IUPAC Name (2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1
Standard InChIKey XXOREQHVEARXEP-WDKSWFFASA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O
SMILES CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O
Canonical SMILES CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O
Sequence RPRAATF
PubChem Compound 10440446
Last Modified Sep 14 2023

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